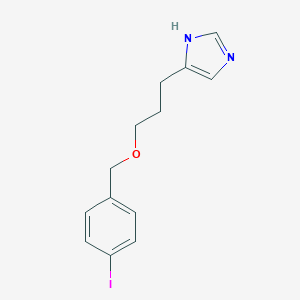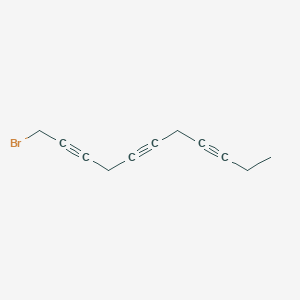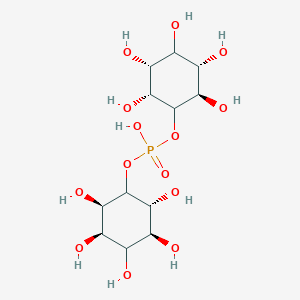
Di-myo-inositol-1,1'-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-myo-inositol-1,1'-phosphate (DIP) is a naturally occurring inositol phosphate that has been the subject of extensive research in recent years due to its potential applications in various scientific fields. DIP is a member of the inositol phosphate family, which includes several other important molecules such as inositol triphosphate (IP3) and inositol hexakisphosphate (IP6). DIP is synthesized in the body through a complex series of enzymatic reactions, and its role in various biochemical and physiological processes is still being explored.
Wirkmechanismus
The exact mechanism of action of Di-myo-inositol-1,1'-phosphate is still being explored, but it is thought to act through a variety of pathways in the body. One of the key mechanisms of action is through the regulation of intracellular calcium levels. Di-myo-inositol-1,1'-phosphate has been shown to inhibit the release of calcium from intracellular stores, which can help to protect cells from damage caused by excessive calcium influx.
Biochemische Und Physiologische Effekte
Di-myo-inositol-1,1'-phosphate has a number of biochemical and physiological effects in the body. One of the most important effects is its ability to regulate intracellular calcium levels, which can have a wide range of downstream effects on cellular function. Di-myo-inositol-1,1'-phosphate has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress and other harmful agents. In addition, Di-myo-inositol-1,1'-phosphate has been shown to have anti-inflammatory effects, which may be useful in the treatment of a variety of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Di-myo-inositol-1,1'-phosphate in lab experiments is its natural occurrence in the body, which makes it a safe and non-toxic molecule to work with. Di-myo-inositol-1,1'-phosphate is also relatively easy to synthesize in the lab, which makes it a convenient molecule to work with. However, one of the main limitations of working with Di-myo-inositol-1,1'-phosphate is its instability, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on Di-myo-inositol-1,1'-phosphate. One area of research that is currently being explored is the use of Di-myo-inositol-1,1'-phosphate as a therapeutic agent in the treatment of neurodegenerative diseases. Other potential areas of research include the use of Di-myo-inositol-1,1'-phosphate in the treatment of inflammatory conditions, as well as its potential role in regulating intracellular calcium levels in other cell types. Overall, the potential applications of Di-myo-inositol-1,1'-phosphate in various scientific fields make it an exciting area of research for the future.
Synthesemethoden
Di-myo-inositol-1,1'-phosphate is synthesized in the body through a series of enzymatic reactions that involve the conversion of inositol-1-phosphate (Ins-1P) to Di-myo-inositol-1,1'-phosphate. The first step in this process involves the phosphorylation of Ins-1P to form inositol-1,3-bisphosphate (Ins-1,3-P2) by the enzyme inositol-1-phosphate synthase (IPS). This is followed by the dephosphorylation of Ins-1,3-P2 to form Di-myo-inositol-1,1'-phosphate by the enzyme inositol monophosphatase 2 (IMP2).
Wissenschaftliche Forschungsanwendungen
Di-myo-inositol-1,1'-phosphate has been the subject of extensive research in recent years due to its potential applications in various scientific fields. One of the most promising areas of research is in the field of neurodegenerative diseases, where Di-myo-inositol-1,1'-phosphate has been shown to have neuroprotective effects. Studies have shown that Di-myo-inositol-1,1'-phosphate can protect neurons from damage caused by oxidative stress and other harmful agents, and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
143491-08-1 |
|---|---|
Produktname |
Di-myo-inositol-1,1'-phosphate |
Molekularformel |
C12H23O14P |
Molekulargewicht |
422.28 g/mol |
IUPAC-Name |
bis[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-1-3(15)7(19)11(8(20)4(1)16)25-27(23,24)26-12-9(21)5(17)2(14)6(18)10(12)22/h1-22H,(H,23,24)/t1?,2?,3-,4+,5-,6+,7-,8-,9-,10-,11?,12?/m1/s1 |
InChI-Schlüssel |
FIIUDBCIQWHEHT-RXFXWCQRSA-N |
Isomerische SMILES |
[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)O)O |
SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)OC2C(C(C(C(C2O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)OC2C(C(C(C(C2O)O)O)O)O)O)O)O |
Synonyme |
di-myo-inositol-1,1'-phosphate di-myoinositol-1,1'-phosphate Ins-P-Ins |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



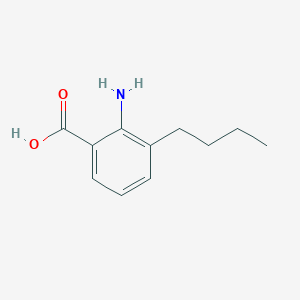
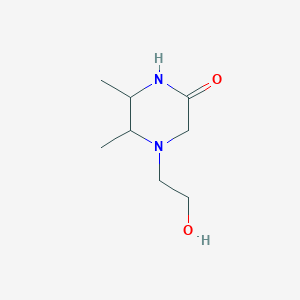
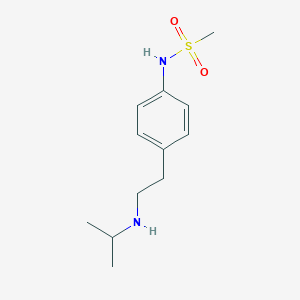
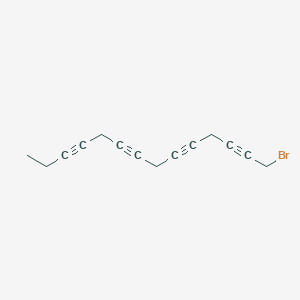

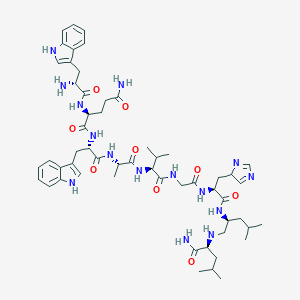
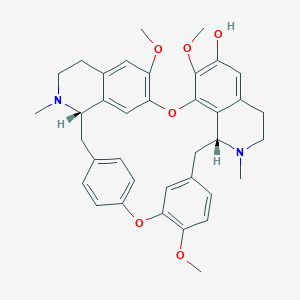
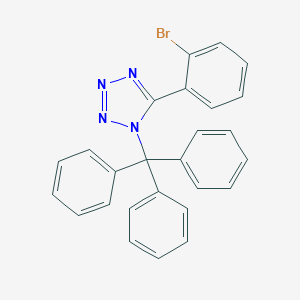
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
